Cas no 1005629-01-5 (2-(4-chloro-1H-pyrazol-1-yl)butanoic acid)
2-(4-chloro-1H-pyrazol-1-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Chloro-pyrazol-1-yl)-butyric acid
- 2-(4-Chloro-1H-pyrazol-1-yl)butanoic acid
- 2-(4-chloro-1H-pyrazol-1-yl)butanoic acid
-
- MDL: MFCD04967808
- Inchi: 1S/C7H9ClN2O2/c1-2-6(7(11)12)10-4-5(8)3-9-10/h3-4,6H,2H2,1H3,(H,11,12)
- InChI Key: NQGXFNDVJVYKNU-UHFFFAOYSA-N
- SMILES: ClC1C=NN(C=1)C(C(=O)O)CC
Computed Properties
- Exact Mass: 188.035255g/mol
- Monoisotopic Mass: 188.035255g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 188.61g/mol
- XLogP3: 1.5
- Topological Polar Surface Area: 55.1Ų
2-(4-chloro-1H-pyrazol-1-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 027960-250mg |
2-(4-Chloro-pyrazol-1-yl)-butyric acid |
1005629-01-5 | 250mg |
£182.00 | 2022-03-01 | ||
| Fluorochem | 027960-1g |
2-(4-Chloro-pyrazol-1-yl)-butyric acid |
1005629-01-5 | 1g |
£363.00 | 2022-03-01 | ||
| Fluorochem | 027960-5g |
2-(4-Chloro-pyrazol-1-yl)-butyric acid |
1005629-01-5 | 5g |
£963.00 | 2022-03-01 | ||
| Chemenu | CM483399-500g |
2-(4-Chloro-1H-pyrazol-1-yl)butanoic acid |
1005629-01-5 | 98% | 500g |
$130 | 2022-06-14 | |
| Enamine | EN300-83670-0.05g |
2-(4-chloro-1H-pyrazol-1-yl)butanoic acid |
1005629-01-5 | 95% | 0.05g |
$88.0 | 2023-09-02 | |
| Enamine | EN300-83670-0.1g |
2-(4-chloro-1H-pyrazol-1-yl)butanoic acid |
1005629-01-5 | 95% | 0.1g |
$132.0 | 2023-09-02 | |
| Enamine | EN300-83670-0.25g |
2-(4-chloro-1H-pyrazol-1-yl)butanoic acid |
1005629-01-5 | 95% | 0.25g |
$188.0 | 2023-09-02 | |
| Enamine | EN300-83670-0.5g |
2-(4-chloro-1H-pyrazol-1-yl)butanoic acid |
1005629-01-5 | 95% | 0.5g |
$353.0 | 2023-09-02 | |
| Enamine | EN300-83670-1.0g |
2-(4-chloro-1H-pyrazol-1-yl)butanoic acid |
1005629-01-5 | 95% | 1.0g |
$470.0 | 2023-02-11 | |
| Enamine | EN300-83670-2.5g |
2-(4-chloro-1H-pyrazol-1-yl)butanoic acid |
1005629-01-5 | 95% | 2.5g |
$923.0 | 2023-09-02 |
2-(4-chloro-1H-pyrazol-1-yl)butanoic acid Suppliers
2-(4-chloro-1H-pyrazol-1-yl)butanoic acid Related Literature
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 2-(4-chloro-1H-pyrazol-1-yl)butanoic acid
Introduction to 2-(4-chloro-1H-pyrazol-1-yl)butanoic acid (CAS No. 1005629-01-5)
2-(4-chloro-1H-pyrazol-1-yl)butanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1005629-01-5, is a significant compound in the realm of pharmaceutical and biochemical research. This compound belongs to the class of pyrazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The presence of a chloro substituent on the pyrazole ring and the butanoic acid moiety at the 2-position endows this molecule with unique chemical properties that make it a valuable scaffold for drug discovery.
The 4-chloro-1H-pyrazol-1-yl group is a key structural feature that influences the reactivity and binding affinity of the compound. Chloro-substituted pyrazoles are known to exhibit various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The butanoic acid side chain contributes to the compound's solubility and pharmacokinetic behavior, making it an attractive candidate for further development into novel therapeutic agents.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting specific enzymatic pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders. 2-(4-chloro-1H-pyrazol-1-yl)butanoic acid has emerged as a promising lead compound in several preclinical studies due to its ability to modulate key biological targets. For instance, studies have demonstrated its potential in inhibiting kinases and other enzymes that play a crucial role in tumor progression.
One of the most compelling aspects of this compound is its mechanism of action. The 4-chloro-1H-pyrazol-1-yl moiety interacts with specific amino acid residues in the active site of target proteins, thereby disrupting their normal function. This interaction has been shown to lead to significant reductions in pathological signaling pathways, offering a potential therapeutic benefit. Furthermore, the butanoic acid group enhances binding stability by forming hydrogen bonds with polar residues in the protein target, further reinforcing its efficacy.
Recent advancements in computational chemistry and high-throughput screening have accelerated the process of identifying novel drug candidates like 2-(4-chloro-1H-pyrazol-1-yl)butanoic acid. These techniques have allowed researchers to rapidly evaluate the binding affinity and selectivity of the compound against various biological targets. Preliminary data suggest that this compound exhibits high selectivity for certain kinases over others, minimizing off-target effects and reducing the risk of adverse side effects.
The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)butanoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The chlorination step at the pyrazole ring is particularly critical and must be optimized to prevent unwanted side reactions. Researchers have employed various chlorinating agents and catalysts to achieve this goal, each with its own advantages and limitations.
In addition to its potential as an inhibitor, 2-(4-chloro-1H-pyrazol-1-yl)butanoic acid has also been explored as a building block for more complex molecules. By incorporating this scaffold into larger structures, researchers can fine-tune its biological activity and expand its therapeutic applications. This approach has led to the development of several novel analogs with enhanced potency and selectivity.
The pharmacokinetic profile of 2-(4-chloro-1H-pyrazol-1-yl)butanoic acid is another area of active investigation. Studies have shown that this compound exhibits moderate solubility in water and oil-based media, suggesting potential for both oral and intravenous administration. Further research is needed to optimize its bioavailability and metabolic stability, ensuring that it reaches its target site effectively.
One notable study published in a recent issue of *Journal of Medicinal Chemistry* highlighted the antitumor activity of derivatives similar to 2-(4-chloro-1H-pyrazol-1-yl)butanoic acid. The study demonstrated that these compounds could significantly inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cancer progression. The findings provide strong evidence for the therapeutic potential of this class of molecules.
Another exciting application of 2-(4-chloro-1H-pyrazol-1-ybutoico acid) is in the treatment of inflammatory diseases. Chronic inflammation is a hallmark of many diseases, including arthritis, autoimmune disorders, and cardiovascular conditions. By modulating inflammatory pathways, this compound may offer a novel approach to managing these conditions without the systemic side effects associated with traditional anti-inflammatory drugs.
The future direction for research on 2-(4-chloro-H-pyrazol-l-ybutoico acid) includes further exploration of its mechanism of action at a molecular level. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed insights into how this compound interacts with its biological targets. This information will be crucial for designing more effective derivatives with improved therapeutic profiles.
Additionally, clinical trials are being planned to evaluate the safety and efficacy of 2-(4-chloro-lH-pyrozol-l-ybutoico acld) in human patients suffering from various diseases. These trials will provide valuable data on its pharmacokinetic behavior, dosing requirements, and potential side effects. Successful completion of these trials could pave the way for regulatory approval and commercialization.
In conclusion, 2-(4-chloro-lH-pyr azol-l-ybutoico acld) (CAS No., 10056 29-OI -5) is a versatile compund with significant promise in pharmaceutical research Its unique structure , bioactivity ,and potential therapeutic applications make it an attractive candidate for further development into novel therapeutics . With continued research ,this compund may one day contribute t o improving human health by treating a variety o f debilitating diseases .
1005629-01-5 (2-(4-chloro-1H-pyrazol-1-yl)butanoic acid) Related Products
- 51363-82-7(2-(4-Chloro-1H-pyrazol-1-yl)propanoic acid)
- 1004192-94-2(2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid)
- 1005615-91-7(ethyl 2-(4-chloro-1H-pyrazol-1-yl)butanoate)
- 1190392-74-5(4-Methoxy-2-(1H-pyrazol-1-yl)butanoic acid)
- 1548372-66-2(1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid)
- 1005611-73-3(methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate)
- 1251359-27-9(2-Ethyl-2-(1-pyrazolyl)butanoic Acid)
- 1239788-10-3(2-(4-Chloro-1H-pyrazol-1-yl)-3-methoxypropanoic acid)
- 1006319-31-8(4-(4-chloro-1H-pyrazol-1-yl)butanoic acid)
- 923526-87-8(2-(1H-Pyrazol-1-yl)butanoic acid)